- N-Methylation of Amines with Methanol in Aqueous Solution Catalyzed by a Water-Soluble Metal-Ligand Bifunctional Dinuclear Iridium CatalystJournal of Organic Chemistry, 2020, 85(9), 5815-5824,
Cas no 932-96-7 (4-Chloro-N-methylaniline)

4-Chloro-N-methylaniline structure
Nombre del producto:4-Chloro-N-methylaniline
Número CAS:932-96-7
MF:C7H8ClN
Megavatios:141.598120689392
MDL:MFCD00000614
CID:40317
PubChem ID:24852631
4-Chloro-N-methylaniline Propiedades químicas y físicas
Nombre e identificación
-
- 4-Chloro-N-methylaniline
- 4-Chloro-N-toluidine
- 4-CHLOR-N-METHYLANILIN
- 4-chloro-N-methyl-aniline
- Aniline,p-chloro-N-methyl
- Aniline,p-chloro-N-methyl-(7CI,8CI)
- Benzenamine,4-chloro-N-methyl
- BENZENAMINE,4-CHLORO-N-METHYL-
- EINECS 213-262-8
- N-(P-CHLOROBENZYL)METHYLAMINE
- N-methyl N-4-chlorophenylamine
- N-methyl-4-chloroaniline
- N-methyl-4-Cl-aniline
- N-methyl-p-chloroaniline
- p-chloro-N-methylaniline
- Aniline,p-chloro-N-methyl- (6CI,7CI,8CI)
- 4-Chloro-N-methylbenzenamine
- N-(4-Chlorophenyl)-N-methylamine
- N-(4-Chlorophenyl)methylamine
- p-(Methylamino)chlorobenzene
- Benzenamine, 4-chloro-N-methyl-
- Aniline, p-chloro-N-methyl-
- 2IXY9JA2P8
- XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Aniline, p-chloro-N-methyl- (7CI,8CI)
- chloro-n-methylaniline
- PubChem23344
- N-methyl-4-chloro aniline
- 4-chloro-N-meth
- 4-Chloro-N-methylbenzenamine (ACI)
- Aniline, p-chloro-N-methyl- (6CI, 7CI, 8CI)
- aniline, 4-chloro-N-methyl-
- 4-chloro-N-methyl aniline
- DB-057391
- 4-12-00-01168 (Beilstein Handbook Reference)
- CCRIS 2889
- J-640269
- AKOS000254181
- BRN 2205846
- C1620
- DTXCID00161822
- Aniline, p-chloro-N-methyl-(7CI,8CI)
- J-800261
- BIDD:GT0836
- 932-96-7
- DS-6021
- EN300-66346
- Q27254800
- SCHEMBL4758786
- 4-Chloro-N-methylaniline, 97%
- DTXSID80239331
- SCHEMBL228690
- UNII-2IXY9JA2P8
- DCA_142.0419_14.6
- (4-chloro-phenyl)-methyl-amine
- (4-chloro-phenyl)-methyl amine
- MFCD00000614
- CS-W018297
- NS00000650
-
- MDL: MFCD00000614
- Renchi: 1S/C7H8ClN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
- Clave inchi: XCEYKKJMLOFDSS-UHFFFAOYSA-N
- Sonrisas: ClC1C=CC(NC)=CC=1
- Brn: 2205846
Atributos calculados
- Calidad precisa: 141.03500
- Masa isotópica única: 141.034527
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 77
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: nothing
- Xlogp3: 2.8
- Superficie del Polo topológico: 12
Propiedades experimentales
- Color / forma: Not determined
- Denso: 1.169 g/mL at 25 °C(lit.)
- Punto de ebullición: 142°C/40mmHg(lit.)
- Punto de inflamación: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - índice de refracción: n20/D 1.584(lit.)
- PSA: 12.03000
- Logp: 2.45470
- FEMA: 3184
- Sensibilidad: Sensitive to air
- Disolución: Not determined
4-Chloro-N-methylaniline Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Danger
- Instrucciones de peligro: H226-H302+H312+H332-H315-H319
- Declaración de advertencia: P210-P233-P240-P241+P242+P243-P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P403+P235-P501
- Número de transporte de mercancías peligrosas:UN 1993 3/PG 3
- Wgk Alemania:3
- Código de categoría de peligro: 10-36/37
- Instrucciones de Seguridad: S16-S26-S36/37/39
- Rtecs:CX9857900
-
Señalización de mercancías peligrosas:
- Período de Seguridad:6.1
- Condiciones de almacenamiento:Flammable area
- Categoría de embalaje:III
- Grupo de embalaje:III
- Nivel de peligro:6.1
- Términos de riesgo:R10; R20/21/22; R36/37/38
4-Chloro-N-methylaniline PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | A2526712-1G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 1g |
RMB 40.80 | 2025-02-21 | |
abcr | AB132477-1 g |
4-Chloro-N-methylaniline, 95%; . |
932-96-7 | 95% | 1 g |
€51.60 | 2023-07-20 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B23962-1g |
4-Chloro-N-methylaniline, 95% |
932-96-7 | 95% | 1g |
¥360.00 | 2023-06-01 | |
TRC | C349805-100mg |
4-Chloro-N-methylaniline |
932-96-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Apollo Scientific | OR924273-100g |
4-Chloro-N-methylaniline |
932-96-7 | 98% | 100g |
£218.00 | 2025-02-20 | |
Cooke Chemical | A2526712-25G |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
RMB 500.80 | 2025-02-21 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-100g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 100g |
¥1927.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C139458-25g |
4-Chloro-N-methylaniline |
932-96-7 | ≥96% | 25g |
¥568.90 | 2023-09-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-1g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 1g |
¥59 | 2024-05-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032679-5g |
4-Chloro-N-methylaniline |
932-96-7 | 96% | 5g |
¥171 | 2024-05-20 |
4-Chloro-N-methylaniline Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(2+), [μ-([2,2′-bipyrimidine]-4,4′,6,6′-tetrol-κN1,κN1′:κN3,κN3′)]dichlor… Solvents: Water ; 12 h, 130 °C
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: N-Methyl-2-pyrrolidone ; 12 min, 250 °C
Referencia
- Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flowTetrahedron, 2018, 74(25), 3124-3128,
Synthetic Routes 3
Condiciones de reacción
1.1 Catalysts: Silanamine, 1,1,1-trimethyl-N-(trimethylsilyl)-, lanthanum(3+) salt (3:1) Solvents: Dimethylformamide ; 1 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- La-Catalyzed Decarbonylation of Formamides and Its ApplicationsOrganic Letters, 2023, 25(1), 163-168,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), dicarbonyl[1,2,3,5,6,7-hexahydro-1,3,5,7-tetramethylbenzo[1,2-d:4,5… Solvents: Methanol ; rt → 130 °C; 12 h, 130 °C
Referencia
- Sustainable and Selective Monomethylation of Anilines by Methanol with Solid Molecular NHC-Ir CatalystsACS Sustainable Chemistry & Engineering, 2017, 5(12), 11744-11751,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Cuprous iodide , 6,7-Dihydro-5H-quinolin-8-one oxime Solvents: Water ; 12 h, 25 °C
Referencia
- Room-Temperature Copper-Catalyzed Arylation of Dimethylamine and Methylamine in Neat WaterAdvanced Synthesis & Catalysis, 2015, 357(4), 714-718,
Synthetic Routes 6
Condiciones de reacción
1.1 Catalysts: Sodium carbonate (celite-supported) Solvents: Ethanol ; 2 h, reflux
Referencia
- A highly active catalyst supported molecular sieves-NaHCO3 mixture for the selective and advantageous N-monoalkylation of aminesJournal of the Indian Chemical Society, 2009, 86(8), 841-848,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Ethylene glycol , Water ; rt → reflux; reflux
Referencia
- Highly efficient N-monomethylation of primary aryl aminesChinese Journal of Chemistry, 2009, 27(7), 1339-1344,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Alumina (potassium fluoride supported on) Catalysts: Potassium fluoride (supported on alumina) ; 20 min
Referencia
- Microwave-assisted deformylation of N-aryl formamide by KF on basic Al2O3Tetrahedron Letters, 2007, 48(26), 4585-4588,
Synthetic Routes 9
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Iridium (complex with 2,6-dicyanopyridine homopolymer, pentamethylcyclopentadienyl, and chloride) , 2,6-Pyridinedicarbonitrile, homopolymer (complex with pentamethylcyclopentadienyliridium(III) dichloride dimer) Solvents: Methanol ; 12 h, 125 °C
Referencia
- Recyclable covalent triazine framework-supported iridium catalyst for the N-methylation of amines with methanol in the presence of carbonateJournal of Catalysis, 2021, 396, 281-290,
Synthetic Routes 10
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Ruthenium(1+), chloro[(3-methyl-1H-imidazol-1-yl-2(3H)-ylidene)methylene[1-methy… ; 24 h, 130 °C
Referencia
- Ruthenium(II) Complexes of Heteroditopic N-Heterocyclic Carbene Ligands: Efficient Catalysts for C-N Bond Formation via a Hydrogen-Borrowing Strategy under Solvent-Free ConditionsInorganic Chemistry, 2020, 59(3), 1835-1847,
Synthetic Routes 11
Condiciones de reacción
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 1 - 2 h, 25 °C; 25 °C → 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8
Referencia
- Pd(II)/Ag(I)-Promoted One-Pot Synthesis of Cyclic Ureas from (Hetero)Aromatic Amines and IsocyanatesOrganic Letters, 2016, 18(23), 6140-6143,
Synthetic Routes 12
Condiciones de reacción
1.1 Reagents: Potassium methoxide Catalysts: 2792159-73-8 Solvents: Methanol ; 6 h, 115 °C
Referencia
- Investigation of NNN Pincer Ruthenium(II) Complexes with a Pendant Hydroxyl Group for N-Monomethylation of amines and Nitroarenes by MethanolChemCatChem, 2022, 14(11),,
Synthetic Routes 13
Condiciones de reacción
1.1 Catalysts: Potassium carbonate , Iridium(2+), diammine[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene][… ; 17 h, 120 °C
Referencia
- Efficient and Versatile Catalytic Systems for the N -Methylation of Primary Amines with Methanol Catalyzed by N -Heterocyclic Carbene Complexes of IridiumSynthesis, 2018, 50(23), 4617-4626,
Synthetic Routes 14
Condiciones de reacción
1.1 Reagents: Sodium methoxide Catalysts: 2056267-35-5 Solvents: Methanol ; 12 h, 110 °C
Referencia
- Tandem Transformation of Nitro Compounds into N-Methylated Amines: Greener Strategy for the Utilization of Methanol as a Methylating AgentChemSusChem, 2017, 10(11), 2370-2374,
Synthetic Routes 15
Condiciones de reacción
1.1 120 °C
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Borate(1-), (acetato-κO)trihydro-, sodium (1:1), (T-4)- Solvents: Tetrahydrofuran ; 1 h, rt; 2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
Referencia
- A facile protocol for the synthesis of mono-N-methyl anilines via formimidate intermediatesTetrahedron, 2010, 66(35), 7142-7148,
Synthetic Routes 16
Condiciones de reacción
1.1 Reagents: Sulfuric acid Solvents: Water
Referencia
- Microwave-assisted one-pot synthesis of N-alkyl aromatic amines from benzanilide in presence of phase transfer catalystOrganic Chemistry: An Indian Journal, 2010, 6(1), 52-55,
Synthetic Routes 17
Condiciones de reacción
1.1 Catalysts: Potassium tert-butoxide , Iridium (encapsulated within yolk-shell-structured mesoporous nanospheres) Solvents: Methanol ; 30 h, 170 °C
Referencia
- Selective N-Monomethylation of Amines and Nitroarenes using Methanol over an Encapsulated Iridium NanocatalystAsian Journal of Organic Chemistry, 2019, 8(4), 487-491,
Synthetic Routes 18
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Iridium(1+), (2,2′-bi-1H-benzimidazole-κN3,κN3′)chloro[(1,2,3,4,5-η)-1,2,3,4,5-p… ; 12 h, 120 °C; 120 °C → rt
Referencia
- N-Methylation of amines with methanol catalyzed by a Cp*Ir complex bearing a functional 2,2'-bibenzimidazole ligandOrganic Letters, 2017, 19(21), 5790-5793,
Synthetic Routes 19
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Dimethylformamide , Iridium ; 24 h, 150 °C
Referencia
- Preparation and use of DMF-stabilized iridium nanoclusters as methylation catalysts using methanol as the C1 sourceChemical Communications (Cambridge, 2017, 53(6), 1080-1083,
Synthetic Routes 20
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: 2895434-86-1 Solvents: Tetrahydrofuran ; 5 min, 1 MPa; 48 h, 130 °C
Referencia
- Chemoselectivity change in catalytic hydrogenolysis enabling urea-reduction to formamide/amine over more reactive carbonyl compoundsNature Communications, 2023, 14(1),,
Synthetic Routes 21
Condiciones de reacción
1.1 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone , Sodium hydride Solvents: Dimethylformamide
Referencia
- The conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangementJournal of the Chemical Society, 1990, (3), 767-71,
Synthetic Routes 22
Condiciones de reacción
1.1 Reagents: Trimethylamineborane , Sodium hydride Solvents: Dimethylformamide ; 1.5 h, 80 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- Selective N-monomethylation of primary anilines with the controllable installation of N-CH2D, N-CHD2, and N-CD3 unitsOrganic & Biomolecular Chemistry, 2020, 18(26), 4922-4926,
Synthetic Routes 23
Condiciones de reacción
1.1 Catalysts: Copper oxide (Cu2O) Solvents: Water ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Referencia
- Hydrogenation of C=N bonds on TiO2 surface: The effect of the Cu2O/TiO2 p-n heterojunction photocatalystSurfaces and Interfaces, 2023, 37,,
Synthetic Routes 24
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Ruthenium, aqua[[2,2′-bipyridine]-6,6′(1H,1′H)-dionato(2-)-κN1,κN1′][(1,2,3,4,5,… ; 15 h, 125 °C
Referencia
- N-Methylation of Amines with Methanol in the Presence of Carbonate Salt Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst [(p-cymene)Ru(2,2'-bpyO)(H2O)]Journal of Organic Chemistry, 2021, 86(3), 2621-2631,
Synthetic Routes 25
Condiciones de reacción
1.1 Reagents: Ethylene carbonate Solvents: Methanol ; 28 h, 180 °C; 180 °C → rt
Referencia
- Sequential coupling of the transesterification of cyclic carbonates with the selective N-methylation of anilines catalyzed by faujasitesGreen Chemistry, 2008, 10(10), 1068-1077,
Synthetic Routes 26
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Manganese(1+), [N-[2-[bis(1-methylethyl)phosphino-κP]ethyl]-1-methyl-1H-imidazol… Solvents: Cyclohexane ; 16 h, 30 bar, 100 °C
Referencia
- Efficient and selective hydrogenation of amides to alcohols and amines using a well-defined manganese-PNN pincer complexChemical Science, 2017, 8(5), 3576-3585,
Synthetic Routes 27
Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Iridium, bromodicarbonyl[1-(1,1-dimethylethyl)-1,3-dihydro-3-[[6-(methoxymethyl)… Solvents: Methanol ; rt; 5 h, 423 K
Referencia
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC LigandOrganometallics, 2022, 41(11), 1364-1380,
Synthetic Routes 28
Condiciones de reacción
1.1 Reagents: Potassium hydroxide Catalysts: Iridium(1+), chlorobis(1,3-dihydro-1,3-dimethyl-2H-imidazol-2-ylidene)[(1,2,3,4,… Solvents: Toluene ; 12 h, 100 °C
Referencia
- Effect of the ancillary ligand in N-heterocyclic carbene iridium(III) catalyzed N-alkylation of amines with alcoholsPolyhedron, 2021, 205,,
Synthetic Routes 29
Condiciones de reacción
1.1 Reagents: Sodium hydroxide Catalysts: Iridium, di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopen… Solvents: Methanol ; 12 h, 150 °C
Referencia
- General and efficient method for direct N-monomethylation of aromatic primary amines with methanolRSC Advances, 2012, 2(23), 8645-8652,
Synthetic Routes 30
Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Copper , Aluminum copper (AlCu) Solvents: Methanol ; 60 min, 13 bar, 373 K
Referencia
- One-pot synthesis of N,N-dimethylanilines from nitroarenes with skeletal Cu as chemoselective catalystCatalysis Communications, 2013, 41, 115-118,
Synthetic Routes 31
Condiciones de reacción
1.1 Solvents: Methanol ; 3 h, 70 °C; 70 °C → rt
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
1.2 Reagents: Potassium carbonate Catalysts: 2043953-31-5 Solvents: Methanol ; 18 h, 140 °C
Referencia
- Synthesis of N-methylated amines from acyl azides using methanolOrganic & Biomolecular Chemistry, 2020, 18(30), 5891-5896,
Synthetic Routes 32
Condiciones de reacción
1.1 3 h, 120 °C
Referencia
- Methylation of Aniline and Its Derivatives with Dimethyl Carbonate under the Action of Zeolite FeHY-mmmRussian Journal of Organic Chemistry, 2019, 55(8), 1085-1087,
Synthetic Routes 33
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Ruthenium trichloride Solvents: Methanol ; 24 h, 130 °C
Referencia
- Simple RuCl3-catalyzed N-Methylation of Amines and Transfer Hydrogenation of Nitroarenes using MethanolChemCatChem, 2021, 13(7), 1722-1729,
Synthetic Routes 34
Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: 1,4-Dioxane ; 24 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- CO2-tuned highly selective reduction of formamides to the corresponding methylaminesGreen Chemistry, 2021, 23(19), 7534-7538,
Synthetic Routes 35
Synthetic Routes 36
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide , Hydrogen Catalysts: 2322320-11-4 Solvents: Isopropanol ; 24 h, 25 atm, 50 °C
Referencia
- Catalytic Hydrogenation of Carboxamides with a Bifunctional Cp*Ru Catalyst Bearing an Imidazol-2-ylidene with a Protic Aminoethyl Side ChainSynthesis, 2019, 51(12), 2542-2547,
Synthetic Routes 37
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: Iridium(1+), [1-[2-(2-benzoxazolyl-κN3)phenyl]-1,3-dihydro-3-methyl-2H-benzimida… ; 12 h, 130 °C
Referencia
- N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC-Ir(III) complexesDalton Transactions, 2019, 48(15), 5072-5082,
Synthetic Routes 38
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 2489429-36-7 ; 12 h, 130 °C
Referencia
- Bimetallic Bis-NHC-Ir(III) Complex Bearing 2-Arylbenzo[d]oxazolyl Ligand: Synthesis, Catalysis, and Bimetallic EffectsOrganometallics, 2020, 39(19), 3514-3523,
Synthetic Routes 39
Condiciones de reacción
1.1 Reagents: Lithium tert-butoxide Catalysts: Di-μ-chlorodichlorobis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-… , Bis[2-(diphenylphosphino)phenyl] ether ; 24 h, 100 °C
Referencia
- Efficient Ruthenium-Catalyzed N-Methylation of Amines Using MethanolACS Catalysis, 2015, 5(7), 4082-4088,
Synthetic Routes 40
Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: Water ; 120 °C
Referencia
- Palladium-Catalyzed Oxidative Carbonylation of Aromatic C-H Bonds of N-Alkylanilines with CO and Alcohols for the Synthesis of o-AminobenzoatesJournal of Organic Chemistry, 2015, 80(2), 1258-1263,
4-Chloro-N-methylaniline Raw materials
- 1-Chloro-4-iodobenzene
- Benzoyl azide, 4-chloro-
- Benzamide, N-(4-chlorophenyl)-N-methyl-
- Tert-butyl N-(4-chlorophenyl)-N-methylcarbamate
- Propanamide, 2-(4-chlorophenoxy)-N,2-dimethyl-
- Methyl methanesulfonate
- Acetamide, N-(4-chlorophenyl)-N-methyl-
- 4-Chlorobromobenzene
- 4'-Chloro-N-methylformanilide
4-Chloro-N-methylaniline Preparation Products
4-Chloro-N-methylaniline Literatura relevante
-
Roberta Colaiezzi,Chiara Saviozzi,Nicola di Nicola,Stefano Zacchini,Guido Pampaloni,Marcello Crucianelli,Fabio Marchetti,Andrea Di Giuseppe,Lorenzo Biancalana Catal. Sci. Technol. 2023 13 2160
-
2. Substituted 3-anilinoindoles and anilinoacetanilides from the reaction of glyoxal with N-alkylanilines: crystal structure of 5-chloro-3-(4-chloro-N-methylanilino)-1-methylindolePaolo Ferruti,Angelino Ferè,Alberto Bettelli,Marcello Zocchi,Giuseppe Tieghi,Alberto Albinati J. Chem. Soc. Perkin Trans. 1 1972 2001
-
3. Adducts from quinones and diazoalkanes. Part VII. The function of quinone methides in the side-chain amination of alkylquinones and in dimerisations giving ethylenediquinonesF. M. Dean,L. E. Houghton,R. B. Morton J. Chem. Soc. C 1968 2065
-
A. Sultan Nasar,G. Libni RSC Adv. 2017 7 34149
-
5. General and efficient method for direct N-monomethylation of aromatic primary amines with methanolFeng Li,Jianjiang Xie,Haixia Shan,Chunlou Sun,Lin Chen RSC Adv. 2012 2 8645
Clasificación relacionada
- Disolventes y químicos orgánicos Compuestos Orgánicos aminas/sulfonamidas
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de nitrógeno compuestos organonitrógenos Arilalquilaminas
- Disolventes y químicos orgánicos Compuestos Orgánicos Compuestos orgánicos de nitrógeno compuestos organonitrógenos aminas Arilalquilaminas
932-96-7 (4-Chloro-N-methylaniline) Productos relacionados
- 2359690-95-0(4-Pyrimidineacetic acid, 6-chloro-5-(1,3-dioxolan-2-yl)-2-methyl-, methyl ester)
- 2137711-95-4(tert-butyl({3-(4-iodo-1H-pyrazol-1-yl)phenylmethyl})amine)
- 65192-70-3(3-amino-4-sulfanylbenzene-1-sulfonamide)
- 53542-36-2(2-(3-fluorophenyl)sulfanyl-5-(trifluoromethyl)benzoic acid)
- 693-03-8(N-Butylmagnesium Bromide)
- 894057-60-4(N-(2,4-dimethoxyphenyl)-2-{6-(pyridin-3-yl)-1,2,4triazolo4,3-bpyridazin-3-ylsulfanyl}acetamide)
- 76059-52-4(2H-1,4-ETHANOQUINOLIN-2-ONE, 3,4-DIHYDRO-)
- 2138424-81-2(Methanone, (9-amino-1-oxa-4-azaspiro[5.5]undec-4-yl)cyclobutyl-)
- 129850-62-0((R,S)-Boc-2-amino-tetradecanoic acid)
- 1458593-82-2(1-methyl-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-4-amine)
Proveedores recomendados
Minglong (Xianning) Medicine Co., Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote

Shanghai Jinhuan Chemical CO., LTD.
Miembros de la medalla de oro
Proveedor de China
Lote

Changzhou Guanjia Chemical Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote

Hubei Henglvyuan Technology Co., Ltd
Miembros de la medalla de oro
Proveedor de China
Lote
Synrise Material Co. Ltd.
Miembros de la medalla de oro
Proveedor de China
Lote
